molecular formula C₂₂H₂₇N₅O B1663454 5-HT3 antagonist 1 CAS No. 129294-09-3

5-HT3 antagonist 1

Katalognummer: B1663454
CAS-Nummer: 129294-09-3
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: KDCVCMJTEQZMEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-HT3 antagonist 1 is a compound that belongs to the class of 5-hydroxytryptamine receptor antagonists. These compounds are known for their ability to block the action of serotonin on the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. This class of drugs is commonly used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and certain surgeries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-HT3 antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the antagonist. Commonly, the synthesis involves:

    Formation of the core structure: This step involves the construction of the core structure of the compound, which may include aromatic rings or heterocycles.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.

    Coupling reactions: The final step often involves coupling reactions to attach specific side chains or functional groups that enhance the compound’s activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

5-HT3 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV)

5-HT3 antagonists are most notably used to prevent CINV, which can occur both acutely and as a delayed response to chemotherapy.

  • Acute CINV : This typically arises within two hours of chemotherapy and can last up to 24 hours. Ondansetron and palonosetron are particularly effective in this context, with palonosetron showing superior efficacy in preventing delayed CINV compared to ondansetron .
  • Delayed CINV : This occurs more than 24 hours post-chemotherapy and can last for several days. Studies indicate that palonosetron is effective in preventing both acute and delayed CINV, while granisetron's extended-release formulation has also been shown to be beneficial .

Psychiatric Disorders

Recent studies have explored the use of 5-HT3 antagonists in treating psychiatric conditions such as obsessive-compulsive disorder (OCD) and schizophrenia.

  • OCD Treatment : A systematic review highlighted the efficacy of 5-HT3 antagonists as adjunct therapy with selective serotonin reuptake inhibitors (SSRIs) for moderate to severe OCD. The analysis of six randomized controlled trials demonstrated significant improvements in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores among patients receiving these combinations .
  • Sensory Processing in Schizophrenia : Research indicates that ondansetron may improve sensory gating in schizophrenia patients, enhancing cognitive functions such as sustained attention. This suggests a broader role for 5-HT3 antagonists beyond their antiemetic properties .

Gastrointestinal Disorders

5-HT3 antagonists are also employed in managing various gastrointestinal conditions:

  • Irritable Bowel Syndrome (IBS) : Alosetron, a specific 5-HT3 antagonist, has been approved for treating IBS in women with severe symptoms .
  • Chronic Pain Conditions : These compounds have shown potential in alleviating chronic pain syndromes like fibromyalgia by modulating pain pathways that involve serotonin signaling .

Other Therapeutic Areas

The therapeutic applications of 5-HT3 antagonists extend into other medical fields:

  • Postoperative Nausea and Vomiting (PONV) : They are routinely used to prevent nausea and vomiting following surgical procedures due to their effectiveness in blocking serotonin receptors involved in these reflexes .
  • Addiction and Withdrawal Symptoms : Emerging evidence suggests that 5-HT3 antagonists could play a role in managing withdrawal symptoms from substances like alcohol or opioids by modulating neurotransmitter release related to addiction pathways .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Chemotherapy-Induced NauseaAcute and Delayed CINVPalonosetron is superior for delayed CINV
Psychiatric DisordersOCD Augmentation with SSRIsSignificant improvement in Y-BOCS scores
Gastrointestinal DisordersIBS TreatmentAlosetron approved for severe IBS symptoms
Chronic Pain ManagementFibromyalgiaModulates pain pathways effectively
Postoperative NauseaPONV PreventionEffective antiemetic properties
Addiction TreatmentWithdrawal Symptom ManagementPotential role in reducing withdrawal symptoms

Case Studies

  • OCD Treatment Augmentation :
    A study involving 334 patients showed that the addition of ondansetron or granisetron to SSRIs significantly improved OCD symptoms, with minimal side effects reported .
  • Fibromyalgia Management :
    Clinical trials indicated that patients receiving 5-HT3 antagonists reported reduced pain levels and improved quality of life metrics compared to control groups .

Wirkmechanismus

The mechanism of action of 5-HT3 antagonist 1 involves the inhibition of serotonin binding to the 5-HT3 receptors. These receptors are located on the terminals of the vagus nerve and in certain areas of the brain. By blocking the action of serotonin, the compound prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ondansetron: A well-known 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.

    Granisetron: Another 5-HT3 antagonist with similar applications.

    Dolasetron: Used for the same purposes but with a different chemical structure.

Uniqueness

5-HT3 antagonist 1 is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety compared to other similar compounds .

Biologische Aktivität

5-HT3 antagonists are a class of drugs primarily known for their role in mitigating nausea and vomiting, particularly those induced by chemotherapy and postoperative procedures. This article delves into the biological activity of "5-HT3 antagonist 1", focusing on its pharmacological mechanisms, clinical applications, and research findings.

Pharmacological Mechanism

5-HT3 receptors are ligand-gated ion channels that, when activated by serotonin (5-HT), facilitate the influx of sodium (Na+^+) and potassium (K+^+) ions, leading to depolarization of neurons involved in the vomiting reflex. The antagonists inhibit this receptor's activation, thereby reducing nausea and emesis. They exhibit high specificity for 5-HT3 receptors with minimal affinity for other serotonin receptor subtypes, making them effective in clinical settings without significant side effects associated with other neurotransmitter systems .

Clinical Applications

Nausea and Vomiting Management
5-HT3 antagonists are considered the gold standard for managing chemotherapy-induced nausea and vomiting (CINV). A systematic review indicated that they significantly reduce both the incidence and severity of these symptoms compared to placebo or non-5-HT3 antagonists . Their efficacy extends to postoperative nausea as well, as evidenced by multiple studies demonstrating superior outcomes in patients receiving these agents .

Irritable Bowel Syndrome (IBS)
Research has shown that 5-HT3 antagonists can alleviate symptoms of irritable bowel syndrome (IBS), particularly in patients with diarrhea-predominant IBS. A meta-analysis reported a relative risk of symptom relief at 1.30, highlighting their effectiveness in improving abdominal pain and discomfort . However, a notable side effect is constipation, which occurs more frequently in patients treated with these antagonists .

Research Findings

The following table summarizes key studies evaluating the efficacy and safety of this compound across various conditions:

Study ReferenceConditionTreatmentEfficacySide Effects
Askari et al. OCDGranisetron + SSRIsSignificant improvement in OCD symptomsMild drowsiness, constipation
Ghobadian et al. OCDGranisetron + SSRIsSimilar efficacy as aboveMild transient side effects
Bardhan et al. IBSAlosetronGlobal symptom improvement (RR 1.30)Increased risk of constipation
Minami et al. CINVPalonosetronSuperior prevention of delayed emesisMinimal adverse events

Case Studies

  • Chemotherapy-Induced Nausea : A randomized control trial involving breast cancer patients demonstrated that patients receiving ondansetron experienced significantly lower rates of nausea compared to those receiving placebo, with an overall response rate exceeding 70% .
  • Postoperative Nausea : In a study assessing postoperative outcomes, patients treated with granisetron reported a reduction in vomiting episodes and a decreased need for rescue antiemetics compared to those who did not receive the drug .

Eigenschaften

IUPAC Name

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVCMJTEQZMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine (0.9 g) in 10% hydrochloric acid (20 ml) is refluxed with stirring for 2 hours. After cooling, the reaction mixture is basified with 48% aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed with water and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to give an oil. A mixture of this oil, 1H-indazole-3-carboxylic acid (530 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (630 mg) and dichloromethane (20 ml) is stirred at 25° C. for 2 hours. The reaction mixture is washed successively with water and 10% aqueous sodium hydroxide solution, dried over magnesium sulfate, and evaporated under reduced pressure. The residue is chromatographed on silica gel with elution of acetone. Fractions containing the title compound are pooled and evaporated under reduced pressure to give the title compound (0.4 g) as an oil.
Name
6-acetylamino-1-(3-methylbenzyl)-4-methyl-hexahydro-1H-1,4-diazepine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
530 mg
Type
reactant
Reaction Step Three
Quantity
630 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-HT3 antagonist 1
Reactant of Route 2
Reactant of Route 2
5-HT3 antagonist 1
Reactant of Route 3
5-HT3 antagonist 1
Reactant of Route 4
5-HT3 antagonist 1
Reactant of Route 5
5-HT3 antagonist 1
Reactant of Route 6
5-HT3 antagonist 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.